N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetamide
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE is a complex organic compound that features a benzothiazole ring, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde.
Introduction of the Methoxyphenyl Group: Through electrophilic aromatic substitution or coupling reactions.
Formation of the Acetamide Moiety: Via acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the imine or amide functionalities.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in transition metal catalysis.
Materials Science: Incorporation into polymers or as a building block for advanced materials.
Biology and Medicine
Pharmacology: Investigation as a potential drug candidate for various diseases.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Dyes and Pigments: Use in the synthesis of dyes due to its aromatic structure.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its properties would be influenced by its molecular structure and interactions with other components.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole.
Methoxyphenyl Derivatives: Compounds like 4-methoxyacetophenone.
Acetamide Derivatives: Compounds like N-phenylacetamide.
Uniqueness
N-(1,3-BENZOTHIAZOL-2-YL)-2-{[(E)-[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-12(13-7-9-14(23-2)10-8-13)21-24-11-17(22)20-18-19-15-5-3-4-6-16(15)25-18/h3-10H,11H2,1-2H3,(H,19,20,22)/b21-12+ |
InChI Key |
ZXWCOUXDJRKMBX-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)NC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NOCC(=O)NC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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